![molecular formula C9H9N3O2 B1435872 咪唑并[1,5-a]嘧啶-8-羧酸乙酯 CAS No. 32704-60-2](/img/structure/B1435872.png)

咪唑并[1,5-a]嘧啶-8-羧酸乙酯

描述

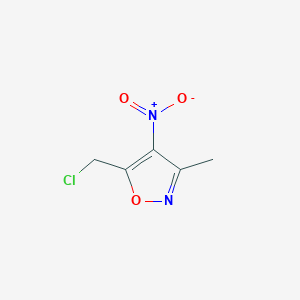

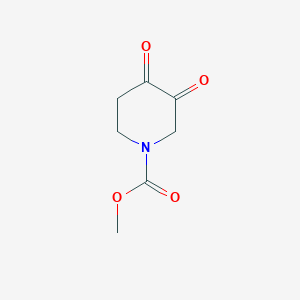

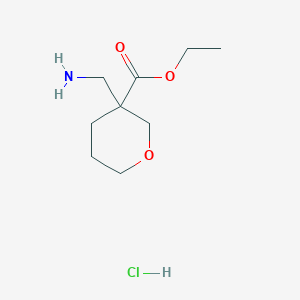

Ethyl imidazo[1,5-a]pyrimidine-8-carboxylate is a chemical compound with the CAS Number: 32704-60-2 . It has a molecular weight of 191.19 and its IUPAC name is ethyl imidazo[1,5-a]pyrimidine-8-carboxylate . The physical form of this compound is a powder .

Synthesis Analysis

New derivatives of imidazo[1,5-a]pyrimidine have been synthesized by cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The use of asymmetrical 1,3-diketones leads to the formation of a mixture of regioisomers .Molecular Structure Analysis

The InChI code for Ethyl imidazo[1,5-a]pyrimidine-8-carboxylate is 1S/C9H9N3O2/c1-2-14-9(13)7-8-10-4-3-5-12(8)6-11-7/h3-6H,2H2,1H3 .Chemical Reactions Analysis

The conversion of the imidazo[1,5-a]pyrimidine core into 3H-imidazo[4,5-b]pyridine takes place only under acidic conditions . This can be considered as a new version of Dimroth rearrangement involving cleavage of C–N bond and formation of C–C bond .Physical And Chemical Properties Analysis

Ethyl imidazo[1,5-a]pyrimidine-8-carboxylate is a powder with a melting point of 131-133°C . It is stored at room temperature .科学研究应用

合成技术和化学性质

一种咪唑并[1,5-a]嘧啶衍生物的新型合成方法利用了 Cu 催化的需氧氧化条件,展示了乙基叔胺的独特活化模式。该方法以其广泛的底物范围和官能团耐受性而著称,可生产多样化且有价值的产品 (Rao、Mai 和 Song,2017 年)。另一项研究概述了从咪唑并[1,2-a]吡啶中合成新型吡啶并[1',2':1,2]咪唑[5,4‐d]‐1,2,3-三嗪酮的便捷合成途径,表明具有潜在的生物活性 (Zamora、Rizo、Campos、Jiménez 和 Reyes,2004 年)。

化学结构和分子相互作用

研究还集中在详细的化学结构和分子相互作用上,例如标题化合物(2,5-二氧代-1-苯基-2,3-二氢-1H,5H-1-苯并呋喃[3,2-d]咪唑并[1,2-a]嘧啶-3-基)乙酸乙酯。该化合物展示了一个基本上平面的咪唑并[1,2-a]苯并[4,5]呋喃[2,3-d]嘧啶环系,其中弱的分子间 C—H⋯O 相互作用稳定了晶体堆积 (Deng、Cao、Cai、Li 和 Chen,2010 年)。

生物应用和衍生物合成

通过迈克尔加成/分子内环化实现的三氟甲基化咪唑并[1,2-a]嘧啶和苯并咪唑并[1,2-a]嘧啶的合成和生物学评估代表了另一个关键应用,重点是掺入乙基 4,4,4-三氟丁-2-炔酸酯用于 C-O 键活化 (Jismy、Akssira、Knez、Guillaumet、Gobec 和 Abarbri,2019 年)。此外,已经合成了乙基 2-[1-(4-氯苯基)-2,5-二氧代-1,2,3,5-四氢咪唑并[1',2':1,2]嘧啶并[5,4-b][1]苯并呋喃-3-基]乙酸酯,其分子结构具有近共面的稠合环和弱的分子内和分子间 C—H⋯O 相互作用,表明该化合物的复杂化学行为 (Hu、Zhu 和 Chen,2007 年)。

安全和危害

未来方向

While the future directions for Ethyl imidazo[1,5-a]pyrimidine-8-carboxylate are not explicitly mentioned in the search results, imidazo[1,5-a]pyridine nuclei and derivatives have attracted growing attention due to their unique chemical structure and versatility, optical behaviours, and biological properties . This suggests potential future research directions in these areas.

作用机制

Target of Action

Ethyl imidazo[1,5-a]pyrimidine-8-carboxylate is a structural analog (isostere) of purine bases, such as adenine and guanine . It has been evaluated and used as a nonbenzodiazepine GABA receptor agonist, p38 mitogen-activated protein kinase inhibitor for the treatment of rheumatoid arthritis, and as an antibacterial agent .

Mode of Action

The compound interacts with its targets through a process of phosphorylation . This interaction leads to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) .

Biochemical Pathways

The activation of NF-kappaB through the process of phosphorylation affects several biochemical pathways . These pathways are crucial for cellular responses to stimuli such as stress, cytokines, free radicals, ultraviolet irradiation, and bacterial or viral antigens .

Result of Action

The activation of NF-kappaB by Ethyl imidazo[1,5-a]pyrimidine-8-carboxylate can lead to various molecular and cellular effects . NF-kappaB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection . Incorrect regulation of NF-kappaB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .

属性

IUPAC Name |

ethyl imidazo[1,5-a]pyrimidine-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-8-10-4-3-5-12(8)6-11-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAACGYHXZZHSMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2N=CC=CN2C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{7-Oxabicyclo[2.2.1]heptan-1-yl}methanamine](/img/structure/B1435793.png)

![2-[(3,4-Difluorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B1435797.png)

![3,4-Dihydrospiro[1-benzopyran-2,1'-cyclobutane]-6-amine](/img/structure/B1435800.png)

![9-Oxo-2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B1435804.png)